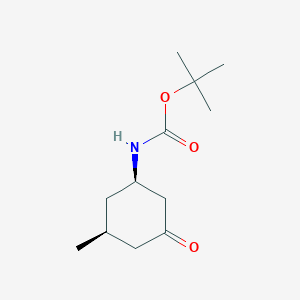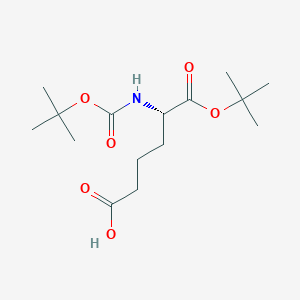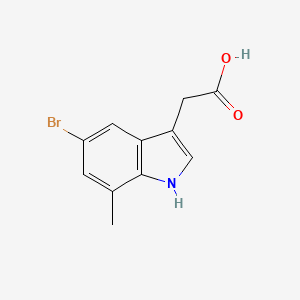![molecular formula C14H24N2O4 B13349120 7-(tert-Butyl) 1-methyl 3-(aminomethyl)-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13349120.png)
7-(tert-Butyl) 1-methyl 3-(aminomethyl)-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(tert-Butyl) 1-methyl 3-(aminomethyl)-7-azabicyclo[221]heptane-1,7-dicarboxylate is a bicyclic compound with a unique structure that includes a tert-butyl group, a methyl group, and an aminomethyl group
準備方法
The synthesis of 7-(tert-Butyl) 1-methyl 3-(aminomethyl)-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is typically carried out under controlled conditions to ensure the formation of the desired bicyclic structure. Industrial production methods may involve the use of specialized equipment and catalysts to optimize yield and purity .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and specific temperatures and pressures to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
7-(tert-Butyl) 1-methyl 3-(aminomethyl)-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
作用機序
The mechanism by which 7-(tert-Butyl) 1-methyl 3-(aminomethyl)-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar compounds include other bicyclic structures such as 7-oxabicyclo[2.2.1]heptane and bicyclo[2.1.1]hexane . Compared to these compounds, 7-(tert-Butyl) 1-methyl 3-(aminomethyl)-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate is unique due to the presence of the tert-butyl and aminomethyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for applications requiring precise molecular interactions and stability .
特性
分子式 |
C14H24N2O4 |
|---|---|
分子量 |
284.35 g/mol |
IUPAC名 |
7-O-tert-butyl 1-O-methyl 3-(aminomethyl)-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)20-12(18)16-10-5-6-14(16,11(17)19-4)7-9(10)8-15/h9-10H,5-8,15H2,1-4H3 |
InChIキー |
HVRTWZYIRNWKSG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CC2CN)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-((9H-Fluoren-9-yl)methyl) 7-(tert-butyl) (4S,7S,9aR)-4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate](/img/structure/B13349106.png)
